molecular formula C18H17N3O3 B2957606 2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol CAS No. 87538-73-6

2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol

Cat. No.: B2957606
CAS No.: 87538-73-6
M. Wt: 323.352
InChI Key: CKQBIKHXMSBFTE-UHFFFAOYSA-N
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Description

This compound is a diaryl pyrimidine derivative featuring a pyrimidine core substituted with a 4-methoxyphenyl group at position 5 and a 5-methoxyphenol moiety at position 2. Its molecular formula is $ \text{C}{18}\text{H}{16}\text{N}3\text{O}3 $, with a molecular weight of 322.34 g/mol.

Properties

IUPAC Name

2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-23-12-5-3-11(4-6-12)15-10-20-18(19)21-17(15)14-8-7-13(24-2)9-16(14)22/h3-10,22H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQBIKHXMSBFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OC)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol, commonly referred to as compound 1 , is a synthetic organic compound with potential therapeutic applications. Its structure includes a pyrimidine ring substituted with amino and methoxy groups, making it a candidate for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for compound 1 is C18H17N3O3C_{18}H_{17}N_3O_3 with a molecular weight of 321.35 g/mol. The compound's structure can be represented as follows:

InChI InChI 1S C18H17N3O3 c1 22 16 10 12 23 11 14 16 28 6 5 13 24 7 8 15 11 18 20 21 26 17 19 25 h5 10 22 24H 1 4H3 H2 20 21 \text{InChI }\text{InChI 1S C18H17N3O3 c1 22 16 10 12 23 11 14 16 28 6 5 13 24 7 8 15 11 18 20 21 26 17 19 25 h5 10 22 24H 1 4H3 H2 20 21 }

The biological activity of compound 1 is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an enzyme inhibitor or a receptor modulator , affecting various cellular pathways. Notably, its potential to inhibit purine nucleoside phosphorylase (PNP) has been explored, which is significant for treating T-cell malignancies and certain infections .

Antioxidant Activity

Research indicates that compound 1 exhibits antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress by neutralizing free radicals. The compound's ability to activate the nuclear factor erythroid 2-related factor 2 (NRF2) pathway has been noted, which enhances the expression of cytoprotective proteins .

Case Studies and Experimental Data

  • Anticancer Activity : In vitro studies have demonstrated that compound 1 possesses selective cytotoxicity against various cancer cell lines. For instance, studies showed IC50 values indicating potent inhibitory effects on T-cell lines while sparing non-cancerous cells .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit PNP, with findings suggesting low nanomolar inhibitory activity. This positions it as a promising candidate for further development in cancer therapies targeting nucleotide metabolism .
  • Antioxidant Effects : A comparative analysis using DPPH and ABTS assays confirmed the antioxidant capacity of compound 1, with IC50 values reflecting significant activity against oxidative stress markers .

Table 1: Biological Activity Summary of Compound 1

Biological ActivityAssay MethodIC50 ValueReference
Cytotoxicity (T-cell lines)MTT Assay< 10 nM
PNP InhibitionEnzyme Assay19 nM
Antioxidant ActivityDPPH Assay165.5 μg/mL
Antioxidant ActivityABTS Assay29.07 μg/mL

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs differ primarily in substituent groups on the pyrimidine ring and adjacent aromatic systems. Key comparisons include:

Compound Substituents Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 4-methoxyphenyl (C5), 5-methoxyphenol (C4) 322.34 ~2.5* 2 5
AP-3-OMe-Ph 3-methoxyphenyl (C5), phenol (C4) 310.32 2.8 2 4
AP-4-Me-Ph p-tolyl (C5), phenol (C4) 294.34 3.1 2 3
2-[2-Amino-5-(4-chlorophenyl)...phenol 4-chlorophenyl (C5), 4-methylbenzyloxy (phenol) 417.9 5.2 2 5
2-[2-Amino-5-(4-methoxyphenoxy)...phenol 4-methoxyphenoxy (C5), 2-chlorobenzyloxy (C4) 465.9 4.7 2 6

*Estimated based on substituent contributions.

Key Observations :

  • The target compound exhibits lower hydrophobicity (XLogP3 ~2.5) compared to chlorinated or benzyloxy-substituted analogs (e.g., 5.2 for ), suggesting better aqueous solubility.
  • The dual methoxy groups enhance hydrogen bond acceptor capacity relative to AP-4-Me-Ph, which lacks a phenolic oxygen.
Stability and Conformational Analysis

reveals that pyrimidine derivatives with planar aromatic systems and intramolecular hydrogen bonds (e.g., N—H⋯N) exhibit enhanced stability. The target compound’s 5-methoxyphenol group may form intramolecular hydrogen bonds with the pyrimidine ring, reducing rotational flexibility (dihedral angles <15°) and improving metabolic stability compared to analogs with bulky substituents (e.g., 86.1° dihedral angle in ).

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